molecular formula C32H29N3O4 B12502016 Methyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-[(biphenyl-4-ylcarbonyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12502016
M. Wt: 519.6 g/mol
InChI Key: VNPPFADTRNKMOK-UHFFFAOYSA-N
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Description

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-{[1,1’-BIPHENYL]-4-AMIDO}BENZOATE is a complex organic compound with a molecular formula of C28H26N4O3 This compound is known for its unique structure, which includes a benzoylpiperazine moiety and a biphenyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-{[1,1’-BIPHENYL]-4-AMIDO}BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(4-BENZOYLPIPERAZIN-1-YL)BENZOIC ACID: This involves the reaction of piperazine with benzoyl chloride to form 4-benzoylpiperazine, which is then reacted with 4-bromobenzoic acid to yield the desired intermediate.

    Formation of the Biphenyl Amide Group: The intermediate is then reacted with 4-aminobiphenyl in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the biphenyl amide group.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid to yield METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-{[1,1’-BIPHENYL]-4-AMIDO}BENZOATE.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-{[1,1’-BIPHENYL]-4-AMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoylpiperazine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoylpiperazine derivatives.

Scientific Research Applications

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-{[1,1’-BIPHENYL]-4-AMIDO}BENZOATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, including its role as a drug candidate for targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-{[1,1’-BIPHENYL]-4-AMIDO}BENZOATE involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoylpiperazine moiety is known to interact with various receptors, potentially modulating their activity. The biphenyl amide group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine: Shares the benzoylpiperazine moiety but lacks the biphenyl amide group.

    4,4’-Bis(1H-imidazol-1-yl)-1,1’-biphenyl: Contains a biphenyl core with imidazole substituents instead of the benzoylpiperazine moiety.

Uniqueness

METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-{[1,1’-BIPHENYL]-4-AMIDO}BENZOATE is unique due to its combination of the benzoylpiperazine and biphenyl amide groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C32H29N3O4

Molecular Weight

519.6 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[(4-phenylbenzoyl)amino]benzoate

InChI

InChI=1S/C32H29N3O4/c1-39-32(38)27-16-17-29(34-18-20-35(21-19-34)31(37)26-10-6-3-7-11-26)28(22-27)33-30(36)25-14-12-24(13-15-25)23-8-4-2-5-9-23/h2-17,22H,18-21H2,1H3,(H,33,36)

InChI Key

VNPPFADTRNKMOK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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